4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked cyclopropylpyrimidine moiety and a 2-methylimidazole group. This structure combines multiple pharmacologically relevant motifs:
- Piperazine: A flexible six-membered ring with two nitrogen atoms, often employed to enhance solubility and modulate receptor interactions.
- 2-Methylimidazole: A five-membered aromatic heterocycle that can influence pharmacokinetics through hydrophobic interactions and metabolic resistance.
While none of the provided evidence directly describes this compound, its structural analogs (e.g., piperazine-linked pyrimidines and imidazole derivatives) are well-documented in medicinal chemistry research .
Properties
IUPAC Name |
4-cyclopropyl-6-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-14-20-4-5-27(14)19-11-18(23-13-24-19)26-8-6-25(7-9-26)17-10-16(15-2-3-15)21-12-22-17/h4-5,10-13,15H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGYEOZVXXQKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)
Key Differences :
- Substituents : Lacks the cyclopropylpyrimidine group on the piperazine ring.
- Molecular Weight : 244.3 g/mol (vs. higher molecular weight for the target compound due to the cyclopropylpyrimidine addition).
- Pharmacological Implications : The absence of the cyclopropylpyrimidine moiety likely reduces steric bulk and may decrease binding affinity to targets requiring extended hydrophobic interactions. Piperazine retains flexibility, which could enhance solubility .
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
Key Differences :
- Aromatic Substitutents : Features a 4-fluorophenyl group on piperazine instead of cyclopropylpyrimidine.
- Functional Groups : Contains a primary amine (-NH2) at position 2 of the pyrimidine, unlike the target compound’s imidazole substitution.
- Bioactivity : Fluorophenyl groups are often used to enhance metabolic stability and blood-brain barrier penetration. The amine group may participate in hydrogen bonding, influencing target selectivity .
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Key Differences :
- Core Structure: Thieno[2,3-d]pyrimidine replaces the pyrimidine core, introducing a sulfur atom.
- Substituents : Propyl and thiazole groups alter hydrophobicity and electronic properties.
- Applications: Thienopyrimidines are associated with kinase inhibition, suggesting divergent biological targets compared to the pyrimidine-imidazole scaffold .
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Differences :
Structural and Functional Analysis Table
*Estimated based on structural formula.
Research Findings and Implications
Role of Piperazine : The piperazine ring in the target compound and its analogs improves aqueous solubility and serves as a spacer for optimal pharmacophore placement .
Impact of Cyclopropylpyrimidine : This substituent likely increases lipophilicity and target engagement compared to simpler piperazine derivatives (e.g., fluorophenyl or unsubstituted piperazine) .
Imidazole vs. Amine Substituents : The 2-methylimidazole group in the target compound may offer better metabolic resistance compared to primary amines, which are prone to oxidation .
Synthetic Challenges : Multi-step synthesis involving cyclopropylpyrimidine coupling to piperazine may require specialized catalysts or conditions, as seen in analogous pyrazolopyrimidine syntheses .
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